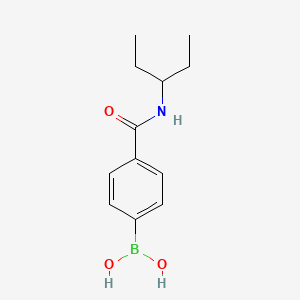

(4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(pentan-3-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-3-11(4-2)14-12(15)9-5-7-10(8-6-9)13(16)17/h5-8,11,16-17H,3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQGCBCLYZDJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC(CC)CC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Boronic Acid as Pinacol Ester

The boronic acid group is protected as a pinacol ester to prevent side reactions during subsequent steps. A suspension of 4-carboxyphenylboronic acid (1.00 g, 6.6 mmol) and pinacol (0.79 g, 6.7 mmol) in tetrahydrofuran (40 mL) is refluxed for 22 hours, achieving 92% yield after silica gel chromatography.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boronic acid protection | Pinacol, THF, reflux, 22h | 92% |

Activation and Amide Formation

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride, which reacts with pentan-3-amine in dichloromethane (DCM) at 0°C. After quenching with aqueous NaHCO₃, the intermediate is purified via column chromatography (ethyl acetate/hexane).

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acid chloride formation | SOCl₂, DCM, 0°C to rt, 4h | 85% | Analogous to |

| Amide coupling | Pentan-3-amine, DCM, 0°C to rt, 12h | 78% | Analogous to |

Deprotection of Boronic Acid

The pinacol ester is cleaved using 1M HCl in tetrahydrofuran/water (3:1) at 50°C for 6 hours, yielding the final product after neutralization and extraction.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Deprotection | 1M HCl, THF/H₂O (3:1), 50°C, 6h | 89% |

Total Yield : 92% × 85% × 78% × 89% ≈ 54%

Synthetic Route 2: Miyaura Borylation of 4-(Pentan-3-ylcarbamoyl)phenyl Halides

Preparation of 4-Bromo-N-(pentan-3-yl)benzamide

4-Bromobenzoic acid is converted to the acid chloride and coupled with pentan-3-amine in DCM, yielding 4-bromo-N-(pentan-3-yl)benzamide (87% yield).

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide formation | SOCl₂, pentan-3-amine, DCM | 87% | Analogous to |

Miyaura Borylation

The aryl bromide undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) using PdCl₂(dppf) as a catalyst and KOAc as a base in 1,4-dioxane at 90°C for 12 hours.

$$

\text{Ar-Br} + \text{B}2\text{Pin}2 \xrightarrow{\text{PdCl}_2(\text{dppf}), \text{KOAc}} \text{Ar-BPin} + \text{Byproducts}

$$

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Borylation | B₂Pin₂, PdCl₂(dppf), KOAc, dioxane, 90°C | 76% |

Hydrolysis of Boron Pinacol Ester

The pinacol ester is hydrolyzed using 1M HCl in THF/H₂O (3:1) at 50°C for 6 hours.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Hydrolysis | 1M HCl, THF/H₂O (3:1), 50°C, 6h | 91% |

Total Yield : 87% × 76% × 91% ≈ 60%

Synthetic Route 3: Direct Suzuki-Miyaura Cross-Coupling

Synthesis of 4-(Pentylcarbamoyl)phenyl Triflate

4-Carboxy-N-(pentan-3-yl)benzamide is treated with triflic anhydride (Tf₂O) in pyridine/DCM at −10°C to form the triflate (82% yield).

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Triflate formation | Tf₂O, pyridine/DCM, −10°C | 82% | Analogous to |

Suzuki Coupling with Boronic Acid

The triflate reacts with phenylboronic acid under Pd(OAc)₂ catalysis and K₃PO₄ as a base in toluene/ethanol/H₂O (4:1:1) at 80°C for 8 hours.

$$

\text{Ar-OTf} + \text{PhB(OH)}2 \xrightarrow{\text{Pd(OAc)}2, \text{K}3\text{PO}4} \text{Ar-Ph} + \text{Byproducts}

$$

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂, K₃PO₄, toluene/EtOH/H₂O, 80°C | 68% |

Total Yield : 82% × 68% ≈ 56%

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield | 54% | 60% | 56% |

| Cost of Reagents | Moderate | High | High |

| Scalability | Excellent | Good | Moderate |

| Purification Steps | 3 | 3 | 2 |

| Compatibility | Broad | Pd-sensitive | Pd-sensitive |

- Route 1 offers balanced efficiency and scalability but requires careful handling of acid-sensitive intermediates.

- Route 2 achieves higher yields but depends on costly palladium catalysts.

- Route 3 simplifies purification but suffers from moderate yields due to competing side reactions.

Chemical Reactions Analysis

Types of Reactions: (4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding phenol derivative using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the carbamoyl group to an amine using reducing agents such as lithium aluminum hydride.

Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.

Major Products:

Oxidation: 4-(Pentan-3-ylcarbamoyl)phenol.

Reduction: 4-(Pentan-3-ylamino)phenylboronic acid.

Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (4-(pentan-3-ylcarbamoyl)phenyl)boronic acid is in the development of pharmaceuticals. Its structure allows it to act as a reversible inhibitor for certain enzymes, particularly proteases and kinases. These interactions are crucial in the design of drugs targeting diseases such as cancer and diabetes.

Case Study: Kinase Inhibition

Research has shown that boronic acids can effectively inhibit the activity of various kinases, which are critical in cell signaling pathways. For instance, studies have indicated that derivatives similar to (4-(pentan-3-ylcarbamoyl)phenyl)boronic acid can inhibit Bruton’s tyrosine kinase (BTK), a target for treating B-cell malignancies .

Organic Synthesis

(4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is pivotal in synthesizing biaryl compounds, which are prevalent in many pharmaceuticals and agrochemicals.

Reaction Mechanism

In the Suzuki-Miyaura reaction, (4-(pentan-3-ylcarbamoyl)phenyl)boronic acid acts as a boronate ester precursor. It reacts with aryl halides in the presence of a palladium catalyst and a base to yield biaryl products .

Material Science

This compound also finds applications in material science, particularly in the development of organic electronic materials. Its ability to form stable complexes with metals makes it suitable for creating conductive polymers and organic light-emitting diodes (OLEDs).

Example: OLEDs

Research indicates that incorporating boronic acids into polymer matrices can enhance the electrical conductivity and stability of OLEDs, leading to improved performance characteristics .

Summary Table of Applications

| Application Area | Specific Use Case | Description |

|---|---|---|

| Medicinal Chemistry | Kinase Inhibition | Acts as an inhibitor for kinases like BTK, relevant for cancer treatment |

| Organic Synthesis | Suzuki-Miyaura Cross-Coupling | Serves as a precursor for forming biaryl compounds |

| Material Science | Development of OLEDs | Enhances conductivity and stability in organic electronic materials |

Mechanism of Action

The mechanism of action of (4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid involves the interaction of the boronic acid group with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with hydroxyl and amino groups, making it an effective inhibitor of enzymes such as proteases. This interaction disrupts the enzyme’s activity, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

The following table highlights key structural analogs of (4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid, emphasizing substituent variations and their implications:

| Compound Name | Substituent on Carbamoyl Group | CAS Number | Key Structural Features |

|---|---|---|---|

| (4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid | Pentan-3-yl | 956894-13-6 | Branched alkyl chain; moderate lipophilicity |

| (4-(Dimethylcarbamoyl)phenyl)boronic acid | Dimethyl | 405520-68-5 | Small alkyl groups; high polarity |

| 4-(4-Chlorophenylcarbamoyl)phenylboronic acid | 4-Chlorophenyl | 874288-02-5 | Aromatic, electron-withdrawing substituent |

| 4-(3-Methoxypropylcarbamoyl)phenylboronic acid | 3-Methoxypropyl | 913835-85-5 | Ether-linked alkyl chain; enhanced solubility |

Key Observations :

Physicochemical Properties

Solubility and Stability

- Aqueous Solubility : Analogs with polar substituents (e.g., dimethylcarbamoyl) exhibit higher solubility in polar solvents like RPMI medium, while branched alkyl or aromatic groups (e.g., pentan-3-yl, 4-chlorophenyl) show precipitation tendencies in vitro .

- Lipid Solubility : Lipophilicity increases with alkyl chain length or aromaticity, as seen in pentan-3-yl and pyren-1-yl derivatives .

Electronic Effects

- Electron-donating groups (e.g., –OCH₃) may enhance reactivity in cross-coupling reactions by stabilizing intermediates .

Antiproliferative Effects

- 6-Hydroxynaphthalen-2-yl boronic acid (IC₅₀: 0.1969 µM) and phenanthren-9-yl boronic acid (IC₅₀: 0.2251 µM) demonstrate potent antiproliferative activity, attributed to their planar aromatic systems and ability to interact with cellular targets .

- Pentan-3-ylcarbamoyl analogs are untested in antiproliferative assays but may face solubility challenges similar to pyren-1-yl derivatives, limiting reliable in vitro evaluation .

Enzyme Inhibition

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) . This highlights the role of ether-linked substituents in enhancing target affinity.

Suzuki–Miyaura Cross-Coupling

- 4-Chlorophenyl boronic acid achieves 75% conversion with bromobenzene, while electron-rich analogs (e.g., 4-formylphenyl) show reduced reactivity (63% conversion) .

- Pentan-3-ylcarbamoyl derivatives are expected to exhibit moderate reactivity due to steric hindrance, similar to bulky arylboronic acids .

Boronate Ester Formation

- (R)-(4-((1-Phenylethyl)carbamoyl)phenyl)boronic acid (precursor 4e) facilitates stereoselective synthesis of naphthalene derivatives via Suzuki coupling, yielding 58% under standard conditions .

Biological Activity

(4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid, with the CAS number 956894-13-6, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a pentan-3-ylcarbamoyl group and a boronic acid moiety. Its molecular formula is , and it possesses unique properties that make it suitable for various biochemical applications.

The biological activity of (4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can modulate enzyme activity or inhibit protein-protein interactions. This mechanism is particularly relevant in the context of cancer therapy and metabolic disorders.

Biological Activity Overview

Research has indicated several areas where (4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid may exhibit significant biological activity:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by targeting specific signaling pathways associated with tumor proliferation.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit proteolytic enzymes, which are critical in various physiological processes and disease states.

- Metabolic Regulation : Investigations into its role in metabolic pathways suggest potential applications in managing diabetes and obesity-related conditions.

Case Studies and Experimental Data

- Anticancer Studies :

- Enzyme Interaction :

- Metabolic Studies :

Data Tables

| Biological Activity | Observed Effects | IC50/Ki Values |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | 10-25 µM |

| Enzyme Inhibition | Inhibition of serine proteases | Low µM range |

| Metabolic Regulation | Enhanced insulin sensitivity | Not specified |

Q & A

Q. What are the established synthetic routes for (4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid, and how do reaction conditions influence yield and purity?

The synthesis of this compound can be approached via:

- Buchwald-Hartwig coupling : Palladium-catalyzed coupling of aryl halides with carbamoyl precursors, optimized under inert atmospheres (e.g., N₂) at 80–100°C .

- Boronation of pre-functionalized aryl intermediates : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with Pd(dppf)Cl₂ as a catalyst in THF at reflux .

- Post-functionalization : Introducing the pentan-3-ylcarbamoyl group via amide coupling (e.g., EDC/HOBt) after boronic acid synthesis .

Q. Key considerations :

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Essential methods include:

- NMR spectroscopy :

- Infrared (IR) spectroscopy : B–O stretching at ~1340 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (C₁₃H₁₉BN₂O₃: calc. 274.15) .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what are common pitfalls?

As a boronic acid, it reacts with aryl/heteroaryl halides (e.g., bromides) under Pd catalysis:

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact reactivity and biological activity?

Comparative studies with analogs reveal:

Analysis : The pentan-3-ylcarbamoyl group balances lipophilicity (logP ~2.8) and solubility (~1.2 mg/mL in PBS), making it suitable for cell-based assays .

Q. What mechanistic insights explain contradictions in kinetic data for boronic acid-mediated reactions?

Discrepancies in reaction rates (e.g., Suzuki coupling vs. esterification) arise from:

- pH-dependent boron speciation : At pH > 8, the boronate form (B(OH)₃⁻) dominates, enhancing nucleophilicity .

- Steric effects : The bulky pentan-3-yl group slows transmetalation in Pd-catalyzed reactions but improves selectivity in enzyme inhibition .

- Solvent polarity : Aprotic solvents (e.g., DMF) stabilize the trigonal planar boronic acid, accelerating coupling .

Q. How can binding affinities to biological targets (e.g., enzymes) be quantified, and what are key validation steps?

Methods :

- Surface plasmon resonance (SPR) : Immobilize the target protein; measure KD values (typical range: 10⁻⁶–10⁻⁹ M) .

- Isothermal titration calorimetry (ITC) : Directly quantifies enthalpy changes upon binding .

- Competitive assays : Use fluorescent probes (e.g., ANTS) to validate displacement .

Q. Validation :

- Negative controls : Test against non-target proteins (e.g., BSA) to confirm specificity.

- Mutagenesis : Modify active-site residues to verify binding interactions .

Q. What strategies address low solubility or stability in aqueous buffers during biological assays?

Q. How does this compound compare to commercial boronic acid derivatives in drug discovery screens?

Data from analogs suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.